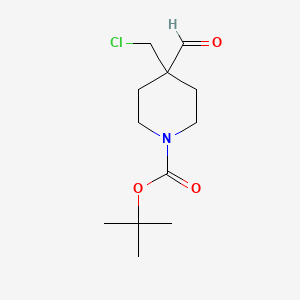

叔丁基 4-(氯甲基)-4-甲酰基哌啶-1-羧酸酯

描述

Synthesis Analysis

The synthesis of “tert-Butyl 4-(chloromethyl)benzoate”, a related compound, involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is then added in organic solvent, cooled to -10~10°C and thionyl chloride is dropped, followed by stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(chloromethyl)benzoate” includes a benzoate group attached to a tert-butyl group and a chloromethyl group . The InChI code for this compound is 1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis

“Tert-butyl 4-(chloromethyl)benzoate” has a molecular weight of 226.7 . It is a white to off-white solid . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

I have conducted a search for the scientific research applications of Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate, but detailed information on specific applications is not readily available in the search results. However, based on the information provided, it appears that this compound may be used in various fields of chemical research and synthesis. Below are potential applications inferred from the available data:

Synthesis of Biotin Intermediates

This compound may serve as an intermediate in the synthesis of biologically active molecules such as Biotin, which is essential for fatty acids, sugars, and amino acids biosynthesis .

Chromatography and Mass Spectrometry

It might be used in chromatography or mass spectrometry applications to fulfill sample manipulation due to its chemical properties .

Anticancer Drug Intermediates

There is a possibility that this compound is involved in the preparation of intermediates for anticancer drugs .

安全和危害

The safety data sheet for “tert-Butyl 4-(chloromethyl)benzoate” indicates that it is a hazardous substance. It is flammable and causes skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in transmetalation . This involves the transfer of an organic group from boron to a metal catalyst, such as palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could play a role in the formation of new carbon-carbon bonds .

Result of Action

In the context of organic synthesis, the compound’s primary effect would be the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is a flammable liquid and its vapors are heavier than air .

属性

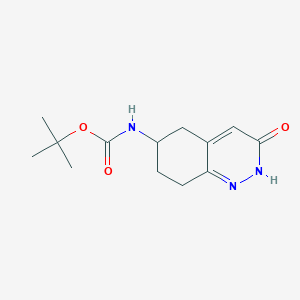

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOBZXCLXJPHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)

![3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2956203.png)

![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)

![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)